molecular formula C25H27N3O7 B12097872 Acetic acid;8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Acetic acid;8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Cat. No.: B12097872
M. Wt: 481.5 g/mol
InChI Key: LYUVKGDSGUQAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid;8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[118002,1104,9It is a semi-synthetic derivative of camptothecin, a natural alkaloid extracted from the Camptotheca acuminata tree .

Preparation Methods

Synthetic Routes and Reaction Conditions

Irinotecan is synthesized through a multi-step process starting from camptothecin. The key steps involve the modification of the camptothecin structure to introduce the dimethylamino group and the ethyl group. The process typically involves:

Industrial Production Methods

Industrial production of Irinotecan involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound and to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Irinotecan undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Irinotecan is extensively used in scientific research for its applications in:

    Chemistry: Studying the mechanisms of drug action and metabolism.

    Biology: Investigating the effects of chemotherapeutic agents on cancer cells.

    Medicine: Developing new cancer treatment protocols and combination therapies.

    Industry: Production of chemotherapeutic drugs and related compounds.

Mechanism of Action

Irinotecan exerts its effects by inhibiting the enzyme topoisomerase I, which is involved in DNA replication. The inhibition of this enzyme leads to DNA damage and ultimately cell death. The active metabolite, SN-38, is primarily responsible for this inhibitory action. The molecular targets include the DNA-topoisomerase I complex, and the pathways involved are related to DNA damage response and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Topotecan: Another camptothecin derivative used in cancer treatment.

    Camptothecin: The parent compound from which Irinotecan is derived.

    SN-38: The active metabolite of Irinotecan.

Uniqueness

Irinotecan is unique due to its specific modifications that enhance its solubility and bioavailability compared to camptothecin. Its ability to be converted to the highly potent SN-38 also distinguishes it from other similar compounds .

Properties

IUPAC Name

acetic acid;8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5.C2H4O2/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;1-2(3)4/h5-8,27,30H,4,9-11H2,1-3H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUVKGDSGUQAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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